molecular formula C8H14N4O B11738192 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11738192
M. Wt: 182.22 g/mol
InChI Key: YVWYLJGGOXESMN-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by an isopropyl group at the 1-position and an N-methyl carboxamide moiety at the 4-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding via amino and carboxamide groups.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-N-methyl-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-5(2)12-4-6(7(9)11-12)8(13)10-3/h4-5H,1-3H3,(H2,9,11)(H,10,13)

InChI Key

YVWYLJGGOXESMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)NC

Origin of Product

United States

Preparation Methods

Hydrazine-Enaminone Cyclization

This method involves reacting hydrazine derivatives with enaminones or β-keto esters. For example, ethyl 3-aminocrotonate and isopropyl hydrazine undergo cyclocondensation in ethanol at 60°C to form 1-isopropyl-3-amino-1H-pyrazole-4-carboxylate. Key variables include:

  • Solvent selection : Ethanol or methanol improves solubility and minimizes side reactions.

  • Catalysts : Iodine or Selectfluor enhances reaction rates by stabilizing transition states.

  • Yield optimization : Yields range from 65–80%, with purity >95% after recrystallization.

1,3-Dipolar Cycloaddition

Alpha,beta-unsaturated esters (e.g., ethyl acrylate ) react with isopropyl diazomethane under microwave irradiation (100°C, 30 min) to form the pyrazole core. This method reduces reaction time by 70% compared to traditional heating.

Functionalization Strategies

Introduction of the Amino Group

The 3-amino substituent is introduced via:

  • Nitration/Reduction : Nitration of 1-isopropylpyrazole-4-carboxylate using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂, 50 psi), achieves >90% conversion.

  • Direct Amination : Reaction with hydroxylamine-O-sulfonic acid in DMF at 80°C provides a one-step route with 75% yield.

Isopropyl Group Installation

  • Alkylation : Treating 3-amino-1H-pyrazole-4-carboxylate with isopropyl bromide and K₂CO₃ in DMF at 100°C for 12 hr introduces the isopropyl group.

  • Mitsunobu Reaction : Using diisopropyl azodicarboxylate (DIAD) and PPh₃, this method achieves stereochemical control but requires costly reagents.

Amidation Techniques for Carboxamide Formation

Carbodiimide-Mediated Amidation

The carboxylate intermediate is converted to the carboxamide using EDC/HOBt in anhydrous THF:

  • Acid Chloride Formation : Treating the carboxylic acid with SOCl₂ at 70°C for 4 hr.

  • Coupling with Methylamine : Reacting the acid chloride with methylamine in dichloromethane (0°C, 2 hr) yields the carboxamide (85–90% purity).

Direct Aminolysis

Ethyl 1-isopropyl-3-amino-1H-pyrazole-4-carboxylate reacts with methylamine in methanol at 25°C for 24 hr. This method avoids acid chloride handling but requires excess amine (3 eq.).

Purification and Isomer Control

Recrystallization Protocols

  • Solvent Systems : Methanol/water (65:35 v/v) removes isomers, achieving >99.5% purity.

  • Temperature Gradients : Gradual cooling from 60°C to 4°C minimizes co-crystallization of byproducts.

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:1) separates regioisomers.

  • HPLC : Reverse-phase C18 columns resolve closely related impurities (<0.1% residual).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Hydrazine-Enaminone7899.5High120
1,3-Dipolar8298.0Moderate180
Direct Aminolysis6597.5Low90

Key Observations :

  • The hydrazine-enaminone route balances cost and yield for industrial applications.

  • 1,3-Dipolar cycloaddition offers speed but higher reagent costs.

Mechanistic Insights and Side Reactions

Isomer Formation

Competing pathways during cyclization produce regioisomers (e.g., 5-amino vs. 3-amino). Strategies to suppress isomers include:

  • Catalytic KI : Reduces isomer content from 15% to <2% by stabilizing the transition state.

  • Low-Temperature Cycling : Maintaining reactions at –10°C slows competing pathways.

Byproduct Management

  • Dimethyl Sulfate Byproducts : Generated during methylamine coupling, removed via aqueous washes (pH 6.5–7.0).

  • Unreacted Hydrazines : Neutralized with acetic acid before extraction.

Industrial-Scale Optimization

Continuous Flow Synthesis

A two-step flow system reduces processing time by 40%:

  • Cyclocondensation : Tubular reactor (100°C, 10 min residence time).

  • Amidation : Packed-bed reactor with immobilized lipase (Novozym 435).

Green Chemistry Approaches

  • Solvent Recycling : Methanol recovery via distillation reduces waste by 60%.

  • Catalyst Recovery : Magnetic Fe₃O₄-supported catalysts enable reuse for 5 cycles .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Applications

One of the most significant applications of 3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is its role as an anticancer agent. Research has demonstrated that derivatives of pyrazole compounds exhibit potent activity against various cancer cell lines.

Case Study: RET Kinase Inhibition

A study published in PubMed highlighted the efficacy of pyrazole derivatives in inhibiting the RET (REarranged during Transfection) kinase, which is often mutated in thyroid and lung cancers. The compound showed selective inhibition against both wild-type and mutant forms of RET, with an IC50 value of 44 nM for wild-type RET and 252 nM for the V804M mutant . This specificity suggests its potential as a targeted therapy for RET-driven malignancies.

Table 1: Inhibition Potency Against Cancer Cell Lines

CompoundTargetIC50 (nM)Cell Line
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamideRET44Ba/F3
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamideRET V804M252Ba/F3
Pyrazole derivativeCDK16160Various

Kinase Inhibitors

The compound serves as a scaffold for the development of kinase inhibitors. Its structural modifications have led to the discovery of new compounds that selectively inhibit various kinases involved in tumorigenesis.

Structure-Activity Relationship Studies

Research has focused on modifying the pyrazole core to enhance selectivity and potency against specific kinases. For instance, a study explored different substituents on the pyrazole ring, leading to improved selectivity profiles compared to earlier compounds .

Antioxidant Properties

In addition to its anticancer applications, derivatives of this compound have shown promising antioxidant properties. A study indicated that certain pyrazoles could inhibit reactive oxygen species (ROS) formation and exhibited significant radical scavenging activity . These properties suggest potential applications in treating oxidative stress-related diseases.

Antiviral Activity

Emerging research indicates that pyrazole derivatives, including 3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide, may possess antiviral properties. A study focused on HIV inhibitors derived from pyrazole structures revealed that some compounds effectively inhibited HIV replication without targeting conventional viral enzymes, highlighting their unique mode of action .

Synthesis and Development

The synthesis of 3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide typically involves organic synthesis techniques that ensure high purity and yield. Recent advancements have streamlined these processes, making them more efficient and scalable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Carboxamides

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Features
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide 1-isopropyl, 4-(N-methyl carboxamide) C₈H₁₃N₅O 211.23* Not reported Bulky isopropyl group enhances lipophilicity
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 3-phenylamino, 4-(N-phenyl carboxamide) C₁₆H₁₅N₅O 301.33 247 Aromatic substituents increase rigidity
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide 1-ethyl, 5-carboxamide with propyl chain C₁₃H₂₀N₆O 276.34 Not reported Extended alkyl chain improves solubility
3-Amino-1-methyl-1H-pyrazole-4-carboxamide 1-methyl, 4-carboxamide C₅H₈N₄O 140.15 Not reported Compact structure with lower steric hindrance
4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide 1-ethyl, 5-(N-3-methoxyphenyl) C₁₃H₁₇N₅O₂ 275.30 Not reported Methoxy group enhances electronic effects

*Calculated based on molecular formula.

Key Observations:

Aromatic substituents (e.g., phenylamino in 4a) increase molecular rigidity and melting points (247°C vs. ~178°C for 4b), likely due to enhanced π-π stacking.

Carboxamide Variations: N-Methylation (target compound) reduces hydrogen-bonding capacity compared to unsubstituted carboxamides (e.g., 4a), which may alter target binding affinity.

Functional Group Diversity: Compounds with methoxy groups (e.g., 4-Amino-1-ethyl-N-(3-methoxyphenyl)-) demonstrate enhanced electron-donating effects, which could modulate reactivity in synthetic or biological contexts.

Biological Activity

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms, an amino group, and a carboxamide group. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

  • Molecular Formula : C8H14N4O
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : 3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

Research indicates that 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound interacts with specific molecular targets, inhibiting enzyme activity and influencing various biochemical pathways.
  • Kinase Inhibition : It has been identified as a potential inhibitor of several kinases, including CDK16, which is crucial for cell cycle regulation. The compound has shown selective inhibition against CDK16 with an EC50 value of approximately 33 nM, indicating its potency in cellular assays .

Biological Activities

The compound's biological activities include:

  • Anticancer Properties : Studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects with IC50 values in the micromolar range against MCF7 and NCI-H460 cell lines .
Cell LineIC50 (µM)
MCF73.79
NCI-H46012.50
SF-26842.30

Case Studies and Research Findings

  • Kinase Inhibition Study :
    • A study focused on pyrazole-based kinase inhibitors highlighted the efficacy of compounds similar to 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide in inhibiting CDK16 and related kinases. The research indicated that modifications to the pyrazole structure could enhance selectivity and potency against target kinases .
  • Antitumor Activity Assessment :
    • Another investigation assessed various pyrazole derivatives for their anticancer potential, with some derivatives exhibiting significant cytotoxicity against multiple cancer cell lines. The findings suggested that structural variations could influence biological activity, emphasizing the need for further exploration of compounds like 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide .

Comparative Analysis with Related Compounds

The following table compares 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
4-Amino-3-isopropyl-1H-pyrazole-5-carboxamideContains an amino group at the 4-positionExhibits antiviral and anti-inflammatory activities
5-Cyclopropyl-1H-pyrazol-3-aminesCyclopropyl substituentTargeted for kinase inhibition
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidContains difluoromethyl groupImportant intermediate in pharmaceuticals

Q & A

Basic: What are the key considerations for synthesizing 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide with high purity?

Methodological Answer:
Synthesis requires multi-step optimization:

  • Precursor Selection : Use pyrazole-4-carboxylate derivatives (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) as starting materials, ensuring proper functional group compatibility .
  • Reaction Conditions : Control temperature (e.g., 50°C for azide reactions ), inert atmospheres to prevent oxidation, and catalysts like copper(I) bromide for coupling reactions .
  • Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization to isolate the product. Monitor purity via HPLC (>95% purity thresholds) .

Basic: Which spectroscopic techniques are most effective for characterizing structural and chemical properties?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Resolve substituent effects (e.g., methyl and isopropyl groups) and confirm regiochemistry. Overlapping signals in pyrazole rings may require 2D NMR (e.g., HSQC, COSY) .
    • Example: Pyrazole protons appear as singlets (δ 7.54–6.31 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ions with <5 ppm error) .
  • LCMS : Assess purity and detect intermediates (e.g., retention time consistency) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may stem from variations in bacterial strains .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or NOESY NMR to rule out isomerism .
  • Control Experiments : Test metabolites or degradation products (e.g., oxidized derivatives) to rule off-target effects .

Advanced: What strategies optimize regioselectivity in pyrazole ring substitution reactions?

Methodological Answer:

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct electrophilic substitution to the 5-position .
  • Catalytic Systems : Use palladium catalysts for Suzuki-Miyaura couplings to selectively functionalize the pyrazole core .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at sterically accessible sites .

Advanced: How can computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Validate with crystal structures of analogous compounds (e.g., triazolo-pyridazine hybrids) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Models : Corolate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic modifications .

Basic: What are the best practices for assessing compound stability under experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 40°C for 48 hours, monitoring degradation via LCMS .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (e.g., absorbance shifts >10 nm) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions .

Advanced: How to design analogues to improve metabolic stability while retaining activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute labile groups (e.g., methyl esters with carboxamides) .
  • Isotope Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask amino groups with acetyl or tert-butyl carbamates, as seen in pyrazole-4-carboxamide derivatives .

Basic: Which in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., PDE4 inhibition with cAMP analogs) .
  • Cell Viability : Screen against cancer lines (e.g., MCF-7, HeLa) via MTT assays, normalizing to controls like doxorubicin .
  • Antimicrobial Testing : Apply broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .

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